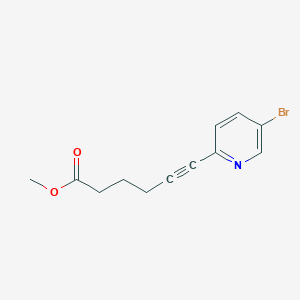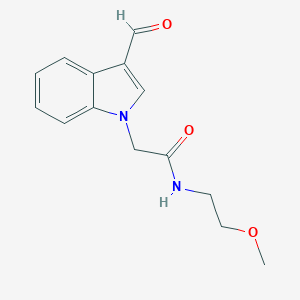
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide, also known as FMAA, is an indole-based compound which has been studied for its potential applications in scientific research. FMAA is a novel compound that has been explored for its synthetic, biochemical, and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide' involves the reaction of 3-formylindole with N-(2-methoxyethyl)acetamide in the presence of a suitable catalyst.
Starting Materials
3-formylindole, N-(2-methoxyethyl)acetamide
Reaction
Step 1: Dissolve 3-formylindole (1.0 equiv.) and N-(2-methoxyethyl)acetamide (1.2 equiv.) in a suitable solvent such as dichloromethane., Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv.) to the reaction mixture and stir the mixture at room temperature for 24 hours., Step 3: After completion of the reaction, extract the product with a suitable solvent such as ethyl acetate., Step 4: Purify the product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes., Step 5: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of indole-based compounds. It has also been used to study the effects of indole-based compounds on biochemical and physiological processes. Furthermore, 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been used to study the effects of chemical modifications on the properties of indole-based compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed that 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide binds to the active sites of enzymes, receptors, and other proteins, modulating their activity. This binding can result in changes in the biochemical and physiological processes of the body.
Efectos Bioquímicos Y Fisiológicos
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of receptors involved in the regulation of cell growth, differentiation, and survival. Furthermore, 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its effects on the immune system, as well as its effects on the cardiovascular and nervous systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its availability. 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can be easily synthesized and is relatively inexpensive. Furthermore, it is stable and can be stored for long periods of time. The main limitation of using 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of potential future directions for 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research into its effects on the immune system, cardiovascular system, and nervous system could be beneficial. Finally, further research into its potential as a therapeutic agent could be beneficial.
Propiedades
IUPAC Name |
2-(3-formylindol-1-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACJMJIASRJROC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364906 |
Source


|
| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
CAS RN |
347319-85-1 |
Source


|
| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
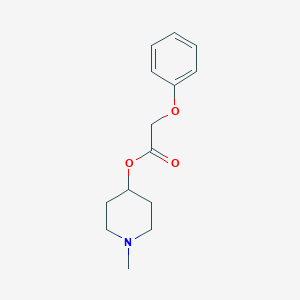
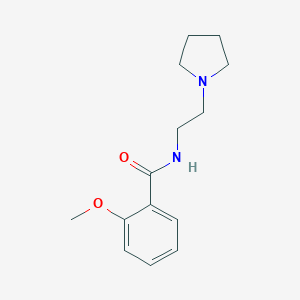

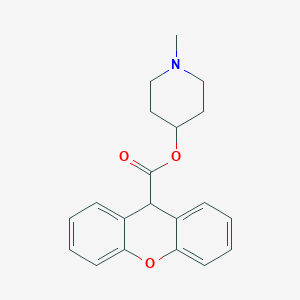

![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)
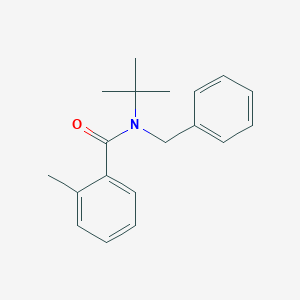
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
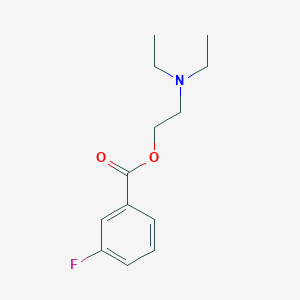

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
